molecular formula C5H3IN4 B2776758 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1823909-60-9

6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2776758
CAS No.: 1823909-60-9
M. Wt: 246.011
InChI Key: SDROVNOWDDXDLR-UHFFFAOYSA-N
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Description

6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of an iodine atom at the 6th position of the triazolo[1,5-a]pyrimidine ring system. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Scientific Research Applications

6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine family, to which 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine belongs, has been the subject of ongoing research due to its wide range of pharmacological activities . Future research may focus on further exploring the biological activities of these compounds and developing new synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves a transamidation process followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions yield derivatives with different functional groups, while oxidation and reduction reactions produce compounds with varying oxidation states.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. This structural feature distinguishes it from other triazolopyrimidines and contributes to its specific properties and applications.

Properties

IUPAC Name

6-iodo-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDROVNOWDDXDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC=NN21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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